BenchChemオンラインストアへようこそ!

Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

soluble epoxide hydrolase sEH inhibitor dihydropyrimidinone

Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 50628-42-7) is a member of the 3,4-dihydropyrimidin-2(1H)-one (DHPM) family, typically synthesized via the Biginelli multicomponent reaction. Characterized by a tetrahydropyrimidine core with N1-methyl, C6-methyl, C4-phenyl, and C5-ethyl ester substituents, this compound serves as both a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, particularly for the development of soluble epoxide hydrolase (sEH) inhibitors.

Molecular Formula C15H18N2O3
Molecular Weight 274.32
CAS No. 50628-42-7
Cat. No. B2722565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS50628-42-7
Molecular FormulaC15H18N2O3
Molecular Weight274.32
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)C
InChIInChI=1S/C15H18N2O3/c1-4-20-14(18)12-10(2)17(3)15(19)16-13(12)11-8-6-5-7-9-11/h5-9,13H,4H2,1-3H3,(H,16,19)
InChIKeyGRZXAQPDZOWXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 50628-42-7): Compound Identity and Core Specifications for Procurement


Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 50628-42-7) is a member of the 3,4-dihydropyrimidin-2(1H)-one (DHPM) family, typically synthesized via the Biginelli multicomponent reaction [1]. Characterized by a tetrahydropyrimidine core with N1-methyl, C6-methyl, C4-phenyl, and C5-ethyl ester substituents, this compound serves as both a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, particularly for the development of soluble epoxide hydrolase (sEH) inhibitors [2]. Reputable vendors report purities ≥97% for this compound, ensuring consistency for research applications .

Why Generic Substitution Fails for Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 50628-42-7) in sEH Inhibitor Research


Non-specific substitution among DHPM congeners is highly inadvisable due to the profound impact of the C4 substituent on soluble epoxide hydrolase (sEH) inhibitory potency and selectivity. The C4-phenyl moiety in this compound engages in critical π-π stacking and hydrophobic interactions within the sEH active site, as demonstrated by the >25,000-fold selectivity over cyclooxygenase-2 (COX-2) and >250,000-fold selectivity over 5-lipoxygenase (LOX-5) [1]. Replacing the phenyl group with smaller or more polar substituents collapses this potency-selectivity profile, while alternative C4-aryl analogs without the precise N1-methyl/C6-methyl/ethyl ester substitution pattern exhibit significantly altered pharmacokinetic properties and metabolic stability [2].

Quantitative Differentiation Evidence for Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 50628-42-7) Versus Closest Analogs


Human sEH Inhibitory Potency: Target Compound vs. AUDA (Standard Urea-Based Inhibitor)

The target compound demonstrates exceptionally potent inhibition of recombinant human soluble epoxide hydrolase (hsEH) with an IC50 of 0.400 nM, representing a >2,500-fold improvement in potency over the standard urea-based inhibitor AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), which exhibits an IC50 of approximately 1,000 nM in comparable assay formats [1][2]. This sub-nanomolar potency is consistent with the dihydropyrimidinone scaffold's ability to function as a secondary pharmacophore that complements the primary urea/amide binding interactions within the sEH catalytic tunnel [2].

soluble epoxide hydrolase sEH inhibitor dihydropyrimidinone

Selectivity Profile: sEH vs. COX-2 and LOX-5

The target compound exhibits profound selectivity for soluble epoxide hydrolase over cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5), two enzymes within the arachidonic acid cascade. While sEH inhibition is achieved at IC50 = 0.400 nM, COX-2 inhibition requires concentrations exceeding 10,000 nM (IC50 >10,000 nM), and LOX-5 inhibition requires concentrations exceeding 100,000 nM (IC50 >100,000 nM) [1]. This represents a >25,000-fold selectivity window over COX-2 and a >250,000-fold selectivity window over LOX-5, ensuring that the compound modulates epoxyeicosatrienoic acid (EET) levels without interfering with prostaglandin or leukotriene biosynthesis at pharmacologically relevant concentrations.

selectivity COX-2 LOX-5 sEH

Mouse sEH Cross-Species Potency: Translational Relevance Confirmed

The target compound maintains identical sub-nanomolar potency against mouse soluble epoxide hydrolase (msEH) with an IC50 of 0.400 nM [1], demonstrating perfect cross-species conservation of activity. This is a critical differentiator because many sEH inhibitors, including certain urea-based compounds, show significant species-dependent potency variations—often 10- to 100-fold differences between human and rodent enzymes—which complicates preclinical efficacy studies and PK/PD modeling.

cross-species potency mouse sEH preclinical model

Vendor-Supplied Purity Benchmarking: ≥97% Purity Standard for Reproducible Research

Across multiple reputable suppliers (Fluorochem, ChemScene, Leyan), the target compound is consistently provided at ≥97% purity, with some vendors offering NLT 98% grades . This level of purity is essential for sensitive biochemical assays where even minor impurities (e.g., unreacted Biginelli starting materials or regioisomeric byproducts) can confound IC50 determinations or produce spurious biological readouts. In contrast, many generic DHPM building blocks from non-specialist suppliers are offered at 95% purity, with residual aldehyde or urea contaminants that can interfere with enzyme assays.

purity specification quality control reproducibility

Recommended Research and Industrial Application Scenarios for Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 50628-42-7)


In Vitro Pharmacological Tool for sEH-Dependent EET Biology Studies

With an hsEH IC50 of 0.400 nM and >25,000-fold selectivity over COX-2 and LOX-5, this compound is an ideal pharmacological probe for studies requiring complete and selective sEH inhibition without confounding arachidonic acid pathway cross-talk. Researchers investigating EET-mediated vasodilation, angiogenesis, or anti-inflammatory signaling can use this compound at low nanomolar concentrations to achieve near-complete sEH blockade while preserving prostaglandin and leukotriene biosynthesis, enabling clean mechanistic dissection of sEH-dependent phenotypes [1].

Preclinical Efficacy Studies in Rodent Disease Models Requiring Cross-Species Potency Concordance

The identical human and mouse sEH IC50 (0.400 nM) eliminates the need for species-specific dose adjustments when transitioning from in vitro human target engagement assays to in vivo murine efficacy models. This property is particularly valuable for programs targeting hypertension, atherosclerosis, pain, or renal inflammation where the sEH-EET axis is therapeutically relevant, as it ensures that pharmacokinetic-pharmacodynamic relationships established in mice translate linearly to human dose projections [1][2].

Synthetic Intermediate for Next-Generation sEH Inhibitor Libraries

The Biginelli-derived DHPM core with C5-ethyl ester functionality serves as a versatile synthetic handle for amide coupling, hydrolysis to the carboxylic acid, or transesterification reactions. Medicinal chemistry teams can use this compound as a starting scaffold to generate focused libraries of sEH inhibitors, leveraging the proven sub-nanomolar potency of the parent phenyl-substituted scaffold while exploring C5-amide or C5-acid derivatives with improved pharmacokinetic properties [2].

Co-crystallography and Structural Biology of sEH-Ligand Complexes

The high purity (≥97%) and well-defined stereochemistry of commercially available material make this compound suitable for co-crystallization trials with human or murine sEH. The C4-phenyl group provides strong electron density for unambiguous placement in X-ray crystallography or cryo-EM maps, facilitating structure-based drug design efforts aimed at optimizing the dihydropyrimidinone scaffold for improved metabolic stability or CNS penetration [1].

Quote Request

Request a Quote for Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.